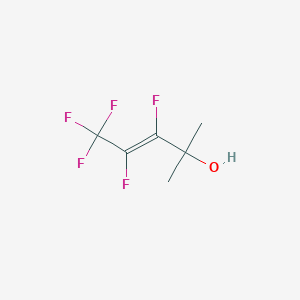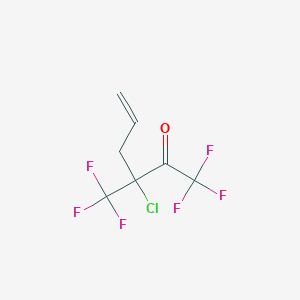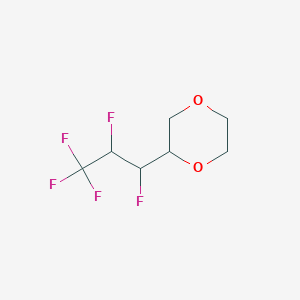
3,4,5,5,5-Pentafluoro-2-methylpent-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5,5,5-Pentafluoro-2-methylpent-3-en-2-ol, commonly referred to as PFMP, is a five-membered cyclic ether compound with a unique chemical structure. It is a colorless liquid with a strong odor and is soluble in water, ether, and alcohol. PFMP has been studied for its potential applications in various areas of scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
科学的研究の応用
PFMP has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, PFMP can be used as a starting material for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. In drug discovery, PFMP can be used to synthesize potential drug candidates and to investigate their biological activity. In materials science, PFMP can be used to synthesize polymers and other materials with unique properties.
作用機序
The mechanism of action of PFMP is not fully understood, but it is believed to involve the formation of a complex between the PFMP molecule and a target molecule. This complex is thought to be stabilized by hydrogen bonding, van der Waals interactions, and electrostatic interactions. The formation of this complex is believed to result in the activation of the target molecule and the subsequent activation of a variety of biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of PFMP have been studied in various organisms, including bacteria, yeast, and plants. In bacteria, PFMP has been shown to inhibit the growth of a wide range of pathogens, including Escherichia coli, Salmonella enterica, and Pseudomonas aeruginosa. In yeast, PFMP has been shown to inhibit the growth of Candida albicans and Saccharomyces cerevisiae. In plants, PFMP has been shown to inhibit the growth of several species, including Arabidopsis thaliana, Solanum lycopersicum, and Zea mays.
実験室実験の利点と制限
The advantages of using PFMP in laboratory experiments include its low toxicity, high solubility in water and other solvents, and its ability to form stable complexes with target molecules. The disadvantages of using PFMP in laboratory experiments include its low reactivity and its potential to interact with other compounds in the reaction mixture.
将来の方向性
Future research on PFMP could focus on its potential applications in drug discovery, materials science, and organic synthesis. Additionally, further research could be conducted to better understand the mechanism of action of PFMP and its biochemical and physiological effects. Finally, further research could be conducted to investigate the potential advantages and limitations of using PFMP in laboratory experiments.
合成法
PFMP can be synthesized via a variety of methods, including the Mitsunobu reaction, the Wittig reaction, and the Grubbs reaction. The Mitsunobu reaction is a nucleophilic substitution reaction that involves a nucleophile and a leaving group. The Wittig reaction is a chemical reaction that involves the formation of a carbon-carbon double bond, while the Grubbs reaction is an olefin metathesis reaction that involves the formation of a new carbon-carbon double bond. All three reactions require the use of a catalyst, such as a Lewis acid, and the reaction conditions can be adjusted to obtain the desired product.
特性
IUPAC Name |
(E)-3,4,5,5,5-pentafluoro-2-methylpent-3-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O/c1-5(2,12)3(7)4(8)6(9,10)11/h12H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHRFTODUYOUAY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=C(C(F)(F)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C(=C(/C(F)(F)F)\F)/F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)









![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)

![2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole](/img/structure/B6311262.png)
![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)